Ethyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves the reaction of ethyl glycinate hydrochloride with appropriate reagents under controlled conditions . The process may include steps such as cyclization and esterification, often facilitated by catalysts or specific reaction conditions like temperature and pH control.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method offers advantages such as improved safety, efficiency, and scalability . The use of metal-free processes and environmentally friendly catalysts is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
Ethyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
Ethyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluorophenyl group and hexahydropyrrolo[3,4-c]pyrazole core make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H12FN3O4 |
---|---|
Molecular Weight |
305.26 g/mol |
IUPAC Name |
ethyl 5-(2-fluorophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H12FN3O4/c1-2-22-14(21)11-9-10(16-17-11)13(20)18(12(9)19)8-6-4-3-5-7(8)15/h3-6,9-10,16H,2H2,1H3 |
InChI Key |
IUVQLEITIGXDTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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